molecular formula C6H10N4O2 B2435708 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione CAS No. 2309465-93-6

6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione

Cat. No.: B2435708
CAS No.: 2309465-93-6
M. Wt: 170.172
InChI Key: SMBIADSUCQREFD-UHFFFAOYSA-N
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Description

6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione ( 56611-50-8) is a chemical compound offered for research and development purposes. It has a molecular formula of C 5 H 8 N 4 O 2 and a molecular weight of 156.14 g/mol . As a member of the 1,3,5-triazine family, this core structure is a significant scaffold in medicinal and agricultural chemistry. Triazine derivatives are widely explored in scientific research for their diverse biological activities and are commonly investigated as key intermediates in the synthesis of more complex molecules . The specific research applications and mechanism of action for this particular analog are an area for further investigation by qualified researchers. This product is labeled with the standard precautionary statement "For Research Use Only," indicating it is intended solely for laboratory research and not for diagnostic, therapeutic, or personal use . Researchers should consult the safety data sheet and conduct their own literature review to understand the full potential and handling requirements of this compound.

Properties

IUPAC Name

6-amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3-10-5(11)8-4(7)9(2)6(10)12/h3H2,1-2H3,(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBIADSUCQREFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N=C(N(C1=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with ethylamine and methylamine. The reaction is carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the triazine ring .

Scientific Research Applications

Chemical Applications

Synthesis Building Block
6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione serves as a fundamental building block in the synthesis of more complex molecules. Its unique structure allows for various substitution reactions that can yield derivatives with different functional groups. This property makes it valuable in the development of novel compounds for research and industrial applications.

Reactions and Mechanisms
The compound undergoes several types of reactions:

  • Substitution Reactions : The amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
  • Oxidation and Reduction Reactions : It can participate in oxidation reactions using agents like hydrogen peroxide or potassium permanganate and reduction reactions using sodium borohydride or lithium aluminum hydride.

Biological Applications

Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. Studies have explored its efficacy against various pathogens, suggesting its use in developing new antimicrobial agents.

Therapeutic Potential
The compound is being investigated as a precursor for drug development. Its structural properties may confer therapeutic benefits in treating diseases such as cancer. For instance, similar triazine derivatives have shown antitumor activity in various cancer cell lines .

Industrial Applications

Agrochemicals and Dyes
In industrial settings, this compound is utilized in the production of agrochemicals and dyes. Its chemical properties allow it to participate in reactions that produce effective agricultural chemicals that enhance crop yield and pest resistance.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of 6-Amino-3-ethyl-1-methyl-1,3,5-triazine showed significant inhibition against specific bacterial strains. The results indicated a correlation between structural modifications and enhanced antimicrobial potency.

Case Study 2: Drug Development

Research involving the synthesis of triazine derivatives revealed promising results in inhibiting d-amino acid oxidase (DAAO), an enzyme implicated in various neurological disorders. The synthesized compounds exhibited IC50 values in the nanomolar range, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,3,5-triazine-2,4-diamine
  • 2-Amino-4-methyl-6-methoxy-1,3,5-triazine

Comparison

Compared to similar compounds, 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione has unique structural features that confer distinct chemical and biological properties.

Biological Activity

6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione (CAS No. 2309465-93-6) is a heterocyclic compound belonging to the triazine family. Its unique structure and functional groups make it an interesting candidate for various biological applications, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4O2, with a molecular weight of 170.17 g/mol. The compound features a triazine ring substituted with an amino group and ethyl and methyl groups at specific positions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyanuric chloride with ethylamine and methylamine in a solvent like dioxane or dichloroethane. Sodium carbonate is often used as a base to facilitate substitution reactions. Microwave irradiation has also been explored to enhance reaction rates and yields during synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae30

These results suggest that the compound may serve as a potential lead for developing new antibiotics .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies have shown that it can inhibit viral replication in cell cultures infected with specific viruses. The mechanism appears to involve interference with viral entry or replication processes within host cells .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound has demonstrated anti-inflammatory effects in various assays. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This property suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in microbial metabolism or immune responses, leading to altered activity and subsequent biological effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of various triazine derivatives against resistant bacterial strains. The results indicated that compounds similar to 6-Amino-3-ethyl-1-methyl-1,3,5-triazine showed promising antibacterial activity comparable to established antibiotics .
  • Assessment of Anti-inflammatory Properties : In a controlled experiment involving human cell lines exposed to inflammatory stimuli, treatment with 6-Amino-3-ethyl-1-methyl-1,3,5-triazine resulted in significant reductions in inflammatory markers compared to untreated controls .

Comparison with Similar Compounds

When compared with structurally similar compounds such as 6-Methyl-1,3,5-triazine derivatives and 2-Amino-4-methyl-6-methoxytriazines , 6-Amino-3-ethyl-1-methyl triazine exhibits distinct biological properties due to its unique functional groups and steric configuration .

Compound Biological Activity Notable Features
6-Amino-3-Ethyl-TriazineAntimicrobial & Anti-inflammatoryUnique substitution pattern
6-Methyl-TriazineModerate antibacterialLacks ethyl substitution
2-Amino-Methoxy-TriazineAntiviralContains methoxy group

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